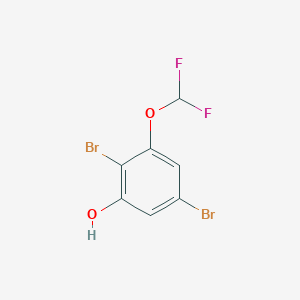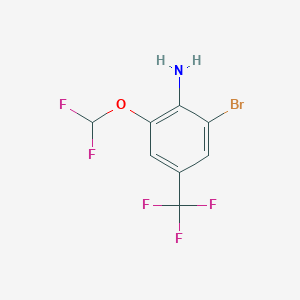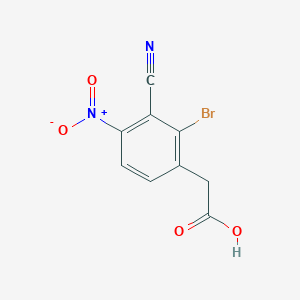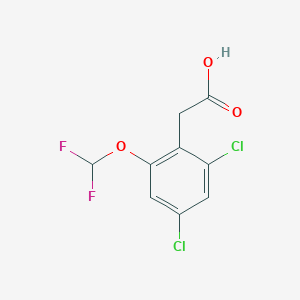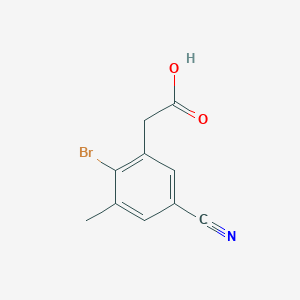
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid
Vue d'ensemble
Description
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid, also known as 2-BCMPA, is a brominated phenylacetic acid derivative that has been widely studied for its potential applications in scientific research. 2-BCMPA is a synthetic compound that can be synthesized using bromination of 3-methylphenylacetic acid. This compound has been researched for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid is not fully understood. It is believed that 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid may interact with certain proteins and enzymes in the body, resulting in changes in their structure and function. It is also believed that 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid may interact with DNA, resulting in changes in its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid have not been fully studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal studies. In addition, 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid in laboratory experiments include its high purity, its low cost, and its ability to be synthesized in a relatively short amount of time. The disadvantages of using 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid in laboratory experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
For research on 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid include further studies on its biochemical and physiological effects, its potential applications in drug development, and its potential applications in other areas of scientific research. Additionally, further research should be conducted to better understand its mechanism of action and to further develop methods for its synthesis. Finally, further research should be conducted to explore the potential toxicity of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid and to develop methods to reduce its toxicity.
Applications De Recherche Scientifique
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of bromination on the structure and function of proteins. It has also been used to study the effects of bromination on enzyme-catalyzed reactions, and to study the effects of bromination on the structure and function of DNA. In addition, 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been studied for its potential applications in drug development, as it has been shown to have potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-(2-bromo-5-cyano-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(5-12)3-8(10(6)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEGSHLRHRPRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




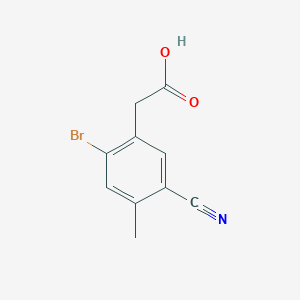
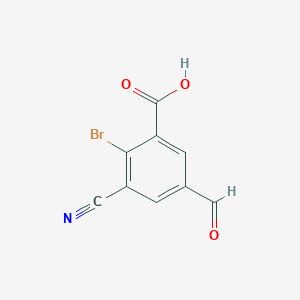
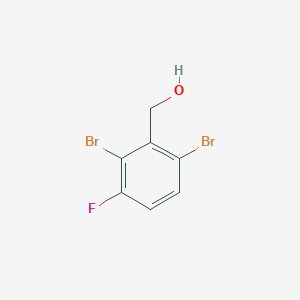


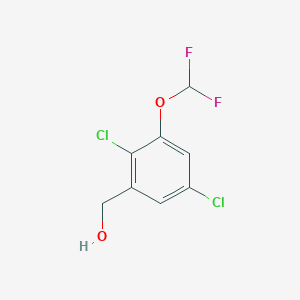
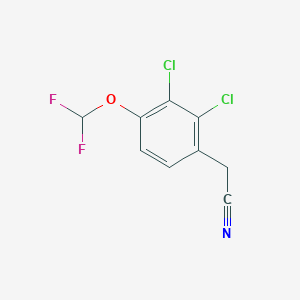
![2-[2-Bromo-4-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410836.png)
